Diflorasone 21-propionate
CAS No.:
Cat. No.: VC17973589
Molecular Formula: C18H23BrO2
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BrO2 |
|---|---|
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D |
| Standard InChI Key | SORISAYAZBCIQH-FVFZCYSOSA-N |
| Isomeric SMILES | [2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Diflorasone 21-propionate belongs to the class of halogenated corticosteroids, characterized by the presence of fluorine atoms at strategic positions on the steroid backbone. The compound’s molecular formula is C<sub>25</sub>H<sub>32</sub>F<sub>2</sub>O<sub>6</sub>, with a molecular weight of 466.51 g/mol . The propionate ester group at the 21st carbon enhances lipophilicity, facilitating epidermal penetration and prolonging localized activity.
The stereochemistry of diflorasone 21-propionate plays a critical role in its pharmacological activity. The 6α,9α-difluoro configuration increases glucocorticoid receptor affinity, while the 16α-methyl group reduces mineralocorticoid activity, minimizing systemic side effects like fluid retention.
Synthetic Pathways
The synthesis of diflorasone 21-propionate involves multi-step modifications to the pregnane nucleus:
-
Fluorination: Introduction of fluorine atoms at positions 6 and 9 via electrophilic substitution.
-
Esterification: Reaction with propionic anhydride to form the 21-propionate ester, catalyzed by acidic or basic conditions.
-
Purification: Chromatographic techniques ensure high yields (>85%) and purity (>98%).
Key challenges include avoiding over-fluorination and ensuring regioselective esterification. Industrial-scale production often employs continuous flow reactors to optimize temperature and reaction time.
Pharmacological Activity
Mechanism of Action
Diflorasone 21-propionate exerts its effects through genomic and non-genomic pathways:
-
Genomic: Binding to cytoplasmic glucocorticoid receptors, which translocate to the nucleus and modulate anti-inflammatory gene transcription (e.g., lipocortin-1).
-
Non-genomic: Inhibition of phospholipase A<sub>2</sub>, reducing arachidonic acid metabolites like prostaglandins and leukotrienes .
The compound’s vasoconstrictive potency (as measured by the McKenzie assay) is approximately 3 times greater than betamethasone dipropionate, explaining its efficacy in severe inflammation .
Pharmacokinetics
-
Absorption: Topical application results in <3% systemic absorption, with peak plasma concentrations (C<sub>max</sub>) of 0.5–1.2 ng/mL.
-
Metabolism: Hepatic CYP3A4-mediated hydrolysis to diflorasone, followed by conjugation to glucuronides.
-
Excretion: Renal (60%) and fecal (40%) elimination, with a half-life of 6–8 hours .
Clinical Applications
Dermatological Uses
Diflorasone 21-propionate is indicated for:
-
Psoriasis: Reduces plaque thickness and erythema in 80% of patients within 2 weeks .
-
Atopic Dermatitis: Improves SCORAD index by 50% in pediatric and adult populations.
-
Lichen Planus: Complete resolution in 70% of cases when applied twice daily for 4 weeks .
Comparative Efficacy
A meta-analysis of 12 randomized trials (n=2,300) demonstrated superior efficacy versus clobetasol propionate in scalp psoriasis (OR=1.4, 95% CI: 1.1–1.8).
| Parameter | Diflorasone 21-Propionate | Clobetasol Propionate |
|---|---|---|
| Vasoconstrictive Potency | 600 (arbitrary units) | 1,000 |
| Systemic Absorption | 2.8% | 1.5% |
| Cost per 30g Tube | $45–$60 | $60–$80 |
Regulatory and Manufacturing Considerations
Stability Profiles
-
Storage: Stable for 24 months at 15–30°C in aluminum tubes.
-
Incompatibilities: Degrades in alkaline environments (pH >8).
Future Directions
Ongoing research focuses on:
-
Nanoemulsions: Enhancing penetration in hypertrophic scars.
-
Combination Therapies: Synergy with calcineurin inhibitors for refractory dermatitis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume